molecular formula C8H7F4N B3024399 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine CAS No. 886368-11-2

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine

Cat. No. B3024399
CAS RN: 886368-11-2
M. Wt: 193.14
InChI Key: AQLUZXCGYNIEGH-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine” is a chemical compound with the IUPAC name (1S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine hydrochloride . It has a molecular weight of 229.6 . The compound is typically stored in a refrigerator and is a white to off-white solid .


Molecular Structure Analysis

The InChI code for “2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine” is 1S/C8H7F4N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine” is a solid at room temperature . The compound is stable under normal temperatures and pressures. It should be stored in a cool, dry place, away from incompatible substances .

Scientific Research Applications

Efficient Synthesis of Aprepitant

  • Research Focus: An efficient synthesis method for the orally active NK(1) receptor antagonist Aprepitant was developed using a process that involved a series of transformations, including crystallization-induced diastereoselective transformation and stereoselective processes.
  • Source: (Brands et al., 2003).

Synthesis of 2,2,2-Trifluoro-1-furan-2-yl-ethylamine

  • Research Focus: The study presents a method for selectively converting 2,2,2-trifluoro-1-furan-2-yl-ethanone into its oxime and oxime ether variants, leading to the synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine.
  • Source: (Demir, Seşenoğlu & Gerçek-Arkin, 2001).

Photolysis in Photoaffinity Probes

  • Research Focus: This research explored the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, highlighting potential limitations in their use for obtaining primary sequence data in biological systems.
  • Source: (Platz et al., 1991).

Asymmetric Synthesis

  • Research Focus: An asymmetric synthesis method for (S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-1-yl) ethanamine was developed, demonstrating high yield and stereoselectivity.
  • Source: (Yang Jia-li, 2015).

Novel Synthetic Route for Silodosin Intermediate

  • Research Focus: A new synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate in the synthesis of Silodosin, was developed, emphasizing its convenience and economic advantages.
  • Source: (Luo, Chen, Zhang & Huang, 2008).

Photoredox Systems for Catalytic Fluoromethylation

  • Research Focus: This study explored photoredox catalysis as a tool for radical reactions, specifically for the fluoromethylation of carbon-carbon multiple bonds, which is significant in pharmaceuticals and agrochemicals.
  • Source: (Koike & Akita, 2016).

Mechanism of Action

The mechanism of action of “2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine” is not fully understood, but it is believed to act as a nucleophile in certain reactions.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLUZXCGYNIEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672306
Record name 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine

CAS RN

1187931-53-8, 886368-11-2
Record name 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886368-11-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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